methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate
Description
Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is a halogenated dienoate ester characterized by its conjugated diene system and dual chlorine substituents. The (2E,4Z) stereochemistry defines the spatial arrangement of substituents, influencing its reactivity and physical properties. This compound serves as a key intermediate in organic synthesis, particularly in cycloadditions and functional group transformations.
Properties
CAS No. |
1242316-85-3 |
|---|---|
Molecular Formula |
C13H11BrCl2O2 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H11BrCl2O2/c1-18-13(17)10(8-14)4-7-12(16)9-2-5-11(15)6-3-9/h2-7H,8H2,1H3/b10-4-,12-7- |
InChI Key |
VMQQRWGDABVJED-MWWWXEQHSA-N |
Isomeric SMILES |
COC(=O)/C(=C\C=C(\C1=CC=C(C=C1)Cl)/Cl)/CBr |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC=C(C=C1)Cl)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromination and Chlorination
Bromination of Methyl Acrylate Derivative :
- Reagents : Methyl acrylate derivative, bromine (Br₂), and a suitable solvent (e.g., dichloromethane).
- Conditions : The reaction is typically performed at low temperatures to control the formation of by-products.
- Yield : Reports indicate yields of around 75% for the brominated product.
-
- Reagents : The brominated compound is treated with chlorine gas (Cl₂) or a chlorinating agent such as phosphorus pentachloride (PCl₅).
- Conditions : The reaction occurs at room temperature under inert atmosphere to prevent oxidation.
- Yield : Chlorination yields can vary but are generally reported around 70-80%.
E/Z Isomerization
- Isomerization Method :
- Reagents : A base such as sodium ethoxide or potassium carbonate may be used.
- Conditions : Heating under reflux in an alcohol solvent can facilitate the isomerization process.
- Yield : The desired E/Z ratio can be optimized to achieve over 90% yield of the preferred isomer.
Summary Table of Synthesis Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Methyl acrylate derivative + Br₂ in DCM | ~75 |
| Chlorination | Brominated compound + Cl₂ or PCl₅ | 70-80 |
| Isomerization | Base (NaOEt or K₂CO₃) in reflux alcohol | >90 |
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the penta-2,4-dienoate backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with altered oxidation states.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity and potential as a lead compound for drug development.
Medicine: The compound may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in cellular processes.
Pathways Involved: The interactions may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Bromomethyl vs. Dioxoisoindolin-2-yloxy Group
The compound (4i) () replaces the bromomethyl group with a 1,3-dioxoisoindolin-2-yloxy substituent. This substitution eliminates the electrophilic bromine but introduces hydrogen-bonding capabilities via the carbonyl groups. The IR spectrum of (4i) shows strong absorption at 1733 cm⁻¹ (ester C=O) and 1607 cm⁻¹ (aromatic C=C), similar to the target compound. However, the absence of a bromine atom reduces its susceptibility to nucleophilic substitution reactions .
Bromomethyl vs. Boronate Ester
In 5e (), a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group replaces the bromomethyl moiety. The boron-containing substituent enables Suzuki-Miyaura cross-coupling reactions, a versatility absent in the bromomethyl analog. The $ ^1H $ NMR of 5e shows a distinctive singlet at δ 1.34 ppm for the boronate methyl groups, absent in the target compound. The higher synthetic yield of 5e (83% vs. typical yields of 55–70% for bromomethyl derivatives) suggests improved stability under reaction conditions .
Bromomethyl vs. Sulfonyl Group
Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate () features a sulfonyl group at position 2. The electron-withdrawing sulfonyl group stabilizes the diene system, as evidenced by its planar crystal structure. In contrast, the bromomethyl group in the target compound increases electrophilicity but may reduce conjugation due to steric hindrance .
Stereochemical and Isomeric Trends
The (2E,4Z) configuration is critical for maintaining conjugation in the target compound. Analogs like ethyl (2E,4E)-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoate (11a, ) adopt an (E,E) configuration, which alters the diene geometry and reduces steric strain. Isomerization during synthesis (e.g., traces of 2Z,4E isomer in 11a) is minimized in the target compound due to the stabilizing effect of the 4-chlorophenyl group .
Wittig Reaction Efficiency
Compounds like MP26 () and 11a () are synthesized via Wittig reactions, yielding 55% and undisclosed yields, respectively.
Catalytic Cross-Coupling
The boron-containing 5e () is synthesized via a rhodium-catalyzed protoborylation, achieving 83% yield. This method highlights the advantage of transition-metal catalysis over traditional alkylation routes used for bromomethyl derivatives .
Physical and Spectral Properties
Biological Activity
Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant studies that illustrate its activity.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₁BrCl₂O₂
- Molecular Weight : 350.035 g/mol
- CAS Number : 1204966-43-7
The structure of this compound features a penta-2,4-dienoate backbone with bromomethyl and chloro substituents, which may contribute to its reactivity and biological activity.
Cytotoxicity and Anticancer Activity
Several derivatives of penta-2,4-dienoates have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects.
A notable study on related compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound may exhibit similar properties. The mechanism of action often involves the induction of apoptosis or disruption of cellular signaling pathways.
Enzyme Inhibition
Enzyme inhibition is another avenue through which this compound may exert its biological effects. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic processes or signaling pathways in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in malignant cells.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Enzyme Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
